molecular formula C8H4ClNO2 B3383926 2-Isocyanatobenzoyl chloride CAS No. 5100-23-2

2-Isocyanatobenzoyl chloride

Cat. No. B3383926
CAS RN: 5100-23-2
M. Wt: 181.57 g/mol
InChI Key: UQAVHAAUPQEYLH-UHFFFAOYSA-N
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Description

2-Isocyanatobenzoyl chloride is a chemical compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.57 g/mol . The IUPAC name for this compound is 2-isocyanatobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Isocyanatobenzoyl chloride consists of 12 heavy atoms . The InChI representation of the molecule is InChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)Cl)N=C=O .


Physical And Chemical Properties Analysis

2-Isocyanatobenzoyl chloride has several computed properties . It has a XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water. It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds. The compound has a topological polar surface area of 46.5 Ų. The complexity of the molecule is computed to be 223 .

Scientific Research Applications

Preparation of Heterocyclic Materials

2-Isocyanatobenzoyl chloride can be treated with difunctional nucleophiles such as o-phenylenediamine, 1,8-diaminonaphthalene, o-aminothiophenol, and thioacetamide. The diaminonucleophiles give intermediates which are thermally cyclized, and the other nucleophilic reagents give heterocyclic materials directly .

Formation of Aluminium Chloride Complexes

The infrared spectrum of the 1:1 complex of aluminium chloride and 2-isocyanatobenzoyl chloride, in ethylene dichloride solution, has been compared with the spectra of 2-isocyanatobenzoyl chloride–HCl and phenyl isocyanate–AlCl3 adducts. The 2-isocyanatobenzoyl chloride–AlCl3 adduct has been shown to be an equilibrium mixture of at least four structures .

Synthesis of Polymers

2-Isocyanatobenzoyl chloride is used in the synthesis of polymers containing the benzimidazole and the quinazolinedione unit in the main chain .

Material Science Research

2-Isocyanatobenzoyl chloride is used in material science research for the development of new materials with unique properties .

Chemical Synthesis

It is used in chemical synthesis for the development of new chemical compounds .

Chromatography

2-Isocyanatobenzoyl chloride is used in chromatography, a laboratory technique for the separation of mixtures .

Safety and Hazards

2-Isocyanatobenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-isocyanatobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVHAAUPQEYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369088
Record name 2-isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5100-23-2
Record name 2-isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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